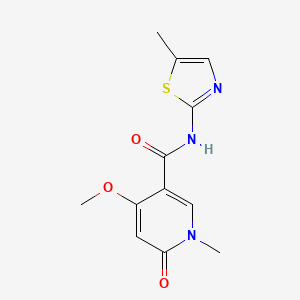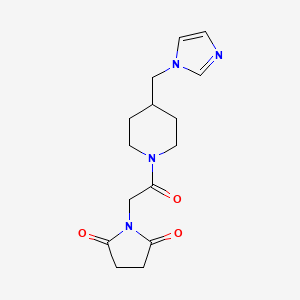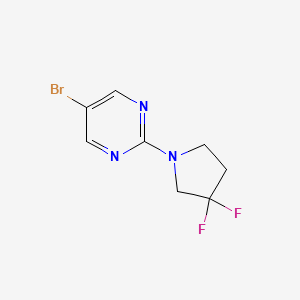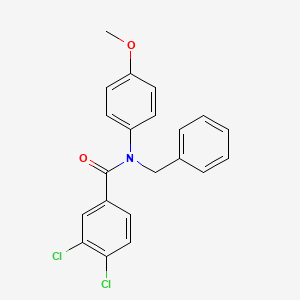
3-chloro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide is a chemical compound that has been studied for its potential use in scientific research. It is a member of the benzamide family of compounds, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Synthesis and Neuroleptic Activity
A study by Iwanami et al. (1981) focused on the synthesis of benzamides as potential neuroleptics. The research explored the inhibitory effects of these compounds on apomorphine-induced stereotyped behavior in rats, finding a correlation between structure and activity. This study provides insights into the neuroleptic potential of similar benzamide derivatives (Iwanami et al., 1981).
Antibacterial Activity
Rostamizadeh et al. (2013) synthesized pyrimidine derivatives and evaluated their antibacterial activity. The study used a solvent-free, environmentally friendly reaction, indicating the potential of such compounds in developing new antibacterial agents (Rostamizadeh et al., 2013).
Antimicrobial Agents
Attia et al. (2013) synthesized novel thiopyrimidin-4(3H)-ones and evaluated their antimicrobial activity. The compounds exhibited significant antibacterial and antifungal activity, highlighting the potential of such chemical structures in antimicrobial drug development (Attia et al., 2013).
Melanoma Cytotoxicity
Wolf et al. (2004) explored benzamide derivatives for their melanoma cytotoxicity. The study focused on radioiodinated benzamides as selective agents for melanotic melanoma, offering insights into targeted drug delivery for melanoma therapy (Wolf et al., 2004).
Anti-Acetylcholinesterase Activity
Sugimoto et al. (1990) synthesized piperidine derivatives and evaluated their anti-acetylcholinesterase activity. The study revealed that substituting the benzamide with a bulky moiety significantly increased activity, suggesting potential applications in treating neurodegenerative diseases (Sugimoto et al., 1990).
Fluorescence Enhancement in Biochemical Probing
Faridbod et al. (2009) investigated Glibenclamide, a benzamide derivative, for enhancing the fluorescence of erbium ions. This study suggests potential applications in biochemical probing and as a detector in high-performance liquid chromatography (Faridbod et al., 2009).
Anticancer and Anti-Inflammatory Agents
Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines with potential anticancer and anti-inflammatory properties. The structure-activity relationship discussed in this research could guide the development of new therapeutic agents (Rahmouni et al., 2016).
Wirkmechanismus
Target of Action
The primary target of 3-chloro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide, a pyrimidinamine derivative, is the mitochondrial complex I . This complex plays a crucial role in the electron transport chain, which is a key component of cellular respiration .
Mode of Action
This compound acts as an inhibitor of the mitochondrial complex I . By inhibiting this complex, the compound disrupts the normal flow of electrons through the electron transport chain. This disruption leads to a decrease in the production of ATP, the main energy currency of the cell, thereby inhibiting the growth and proliferation of cells .
Pharmacokinetics
Similar compounds are known to be rapidly absorbed and widely distributed throughout the body . They are extensively metabolized, primarily through oxidative reactions, and are eliminated via the feces and urine . These properties can impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound . Additionally, the presence of other compounds or contaminants in the environment can potentially interact with this compound, altering its action .
Eigenschaften
IUPAC Name |
3-chloro-N-[2-(2-phenylpyrimidin-5-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O/c20-17-8-4-7-16(11-17)19(24)21-10-9-14-12-22-18(23-13-14)15-5-2-1-3-6-15/h1-8,11-13H,9-10H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIFNHJYFSKSAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2865785.png)
![4-(benzo[d][1,3]dioxol-5-yl)-2-(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole](/img/structure/B2865786.png)
![2-(4-Fluorophenoxy)-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2865789.png)
![2-Chloro-N-[1-(5-methyl-2-phenylpyrazol-3-yl)propan-2-yl]propanamide](/img/structure/B2865790.png)


![N-[3-methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)butyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2865797.png)
![5-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B2865798.png)
![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2865799.png)




![N-(1-(thiophen-2-yl)cyclopentyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2865805.png)